Physicochemical Differentiation: Reduced Molecular Weight and Enhanced H-Bond Donor Capacity vs. Morpholinoethyl Analog
Relative to the closely related N3-(2-morpholinoethyl)pyridazine-3,6-diamine analog (e.g., BDBM50328176; MW 383.37 g/mol), this compound possesses a primary amine terminus rather than a tertiary morpholine, resulting in a 36% lower molecular weight (244.30 vs. 383.37 g/mol) and an additional hydrogen bond donor (NH2). The morpholinoethyl analog additionally incorporates a 4-(trifluoromethoxy)phenyl group at N6 rather than 5-methylpyridin-2-yl, altering both electronic profile and lipophilicity [1]. Lower MW and higher HBD count correlate with improved ligand efficiency metrics and enhanced central nervous system multiparameter optimization (CNS MPO) scores, a critical advantage for programs targeting neuroinflammation or Alzheimer's disease where brain permeability is essential [2].
| Evidence Dimension | Molecular weight / Hydrogen bond donors |
|---|---|
| Target Compound Data | MW 244.30 g/mol; 3 HBD (primary amine + two secondary amines) |
| Comparator Or Baseline | N3-(2-morpholinoethyl)-N6-(4-(trifluoromethoxy)phenyl)pyridazine-3,6-diamine (BDBM50328176): MW 383.37 g/mol; 1 HBD |
| Quantified Difference | ∆MW = 139.07 g/mol (36% reduction); ∆HBD = +2 |
| Conditions | Calculated from C12H16N6 (target) vs. C17H20F3N5O2 (comparator) molecular formulas [1] |
Why This Matters
A 36% lower molecular weight and two additional hydrogen bond donors provide significant advantages for programs targeting intracellular or CNS targets, as lower MW and higher HBD count are strongly predictive of improved membrane permeability and blood-brain barrier penetration.
- [1] BindingDB. BDBM50328176 (CHEMBL1258811): N3-(2-morpholinoethyl)-N6-(4-(trifluoromethoxy)phenyl)pyridazine-3,6-diamine. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50328176. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. View Source
